molecular formula C21H24ClN3O2S B565026 Decarboxy Tianeptine-d12 Nitrile CAS No. 1216525-46-0

Decarboxy Tianeptine-d12 Nitrile

Cat. No.: B565026
CAS No.: 1216525-46-0
M. Wt: 430.025
InChI Key: BAZXSPFVNLBJSJ-ZARVCVOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine. Tianeptine is a tricyclic compound known for its unique pharmacological properties, including the facilitation of serotonin uptake and inhibition of dopamine uptake. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies .

Biochemical Analysis

Biochemical Properties

Decarboxy Tianeptine-d12 Nitrile, like its parent compound Tianeptine, interacts with various enzymes and proteins. It acts as a selective facilitator of serotonin uptake, and it has been reported to act as a selective inhibitor of dopamine uptake . These interactions influence biochemical reactions in the body, particularly those involving neurotransmitters.

Cellular Effects

This compound influences cell function by affecting the uptake of neurotransmitters. It enhances serotonin uptake in selective brain regions . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the serotonin and dopamine transporters. It facilitates the uptake of serotonin and inhibits the uptake of dopamine . This can lead to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Tianeptine-d12 Nitrile involves the deuteration of TianeptineThe specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product undergoes rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Decarboxy Tianeptine-d12 Nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Decarboxy Tianeptine-d12 Nitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Decarboxy Tianeptine-d12 Nitrile stands out due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZXSPFVNLBJSJ-ZARVCVOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675658
Record name 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216525-46-0
Record name 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.